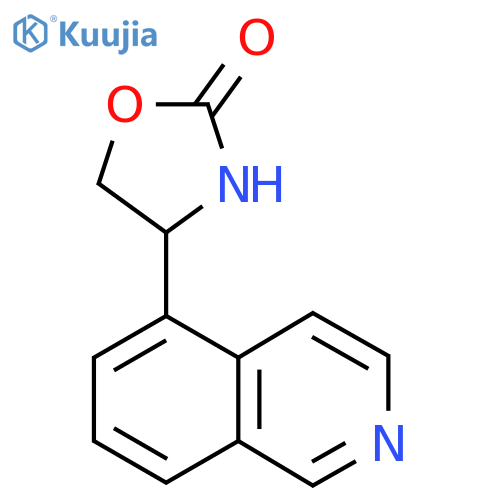Cas no 2228915-53-3 (4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one)

2228915-53-3 structure
商品名:4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one
- EN300-1726816
- 2228915-53-3
-
- インチ: 1S/C12H10N2O2/c15-12-14-11(7-16-12)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11H,7H2,(H,14,15)
- InChIKey: XTUBILIYGZBATP-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C1)C1=CC=CC2C=NC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 214.074227566g/mol
- どういたいしつりょう: 214.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1726816-1.0g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1726816-5.0g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1726816-10.0g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1726816-0.25g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-10g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-0.5g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-2.5g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-0.1g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-0.05g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1726816-5g |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one |
2228915-53-3 | 5g |
$3105.0 | 2023-09-20 |
4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
2228915-53-3 (4-(isoquinolin-5-yl)-1,3-oxazolidin-2-one) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
